

# A Technical Guide to the Spectroscopic Analysis of C.I. Disperse Blue 1

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Compound of Interest

Compound Name: C.I. Disperse Blue A press cake

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Audience: Researchers, Scientists, and Drug Development Professionals

### Introduction

C.I. Disperse Blue 1, also known as C.I. 64500 and Solvent Blue 18, is an anthraquinone-based dye.[1][2] Its core chemical structure is 1,4,5,8-tetraaminoanthraquinone.[1][3] Registered under CAS number 2475-45-8, this dye has a molecular formula of C14H12N4O2 and a molecular weight of 268.27 g/mol .[2] It presents as a blue-black microcrystalline powder and is soluble in solvents like acetone and ethanol but only very slightly soluble in water.[1]

Due to its structure, C.I. Disperse Blue 1 is utilized as a dye for synthetic fibers such as nylon, polyester, and cellulose acetate, and has also been used in semipermanent hair color formulations.[1] Spectroscopic analysis is fundamental to confirming its identity, purity, and understanding its electronic and vibrational properties. This guide provides an in-depth overview of its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopic data and the protocols for their acquisition.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The extended conjugation of the anthraquinone system in C.I. Disperse Blue 1 results in strong absorption in the visible spectrum, which is responsible for its distinct blue color.



## **UV-Vis Absorption Data**

The maximum absorption wavelength ( $\lambda$ max) is a key identifier for this dye. The specific value can be influenced by the solvent and pH of the medium.[3][4]

Parameter	Wavelength (λmax)	Solvent/Conditions	Reference
Max. Absorption	615 nm	Not specified	[3]
Max. Absorption	620 nm	50% Ethanol + 1 drop 1N NaOH	[3]

## **Experimental Protocol for UV-Vis Analysis**

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a dye like C.I. Disperse Blue 1.

- Solvent Selection: Choose a suitable solvent in which the dye is soluble and that is transparent in the desired wavelength range (e.g., ethanol, acetone).
- Stock Solution Preparation: Accurately weigh a small amount of C.I. Disperse Blue 1 powder and dissolve it in a known volume of the selected solvent in a volumetric flask to create a concentrated stock solution.
- Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.
- Spectrophotometer Calibration (Blanking):
  - Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
  - Fill a cuvette with the pure solvent that was used to prepare the dye solutions. This will serve as the "blank."
  - Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.



### • Sample Measurement:

- Starting with the least concentrated standard, rinse the sample cuvette with a small amount of the solution before filling it approximately three-quarters full.
- Ensure the outside of the cuvette is clean and dry, and place it in the sample holder.
- Record the absorbance spectrum over the desired range (e.g., 350-800 nm).
- Identify and record the wavelength of maximum absorbance (λmax).
- Data Analysis: Plot absorbance versus wavelength to visualize the spectrum. The Beer-Lambert law can be used with the series of standard solutions to create a calibration curve for quantitative analysis if needed.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum provides a unique "fingerprint" for the compound.

## FT-IR Spectroscopic Data

While specific, experimentally-derived peak lists for C.I. Disperse Blue 1 are found in dedicated spectral libraries, the following table details the expected absorption bands based on its known structure as 1,4,5,8-tetraaminoanthraquinone.



Wavenumber Range (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3450 - 3300	Asymmetric & Symmetric Stretch	N-H (Primary Amine)
3100 - 3000	Aromatic Stretch	C-H (Aromatic Ring)
1650 - 1620	Stretch (H-bonded)	C=O (Quinone)
1640 - 1560	Bending (Scissoring)	N-H (Primary Amine)
1600 - 1450	Skeletal Vibrations	C=C (Aromatic Ring)
1350 - 1250	Stretch	C-N (Aryl Amine)

Note: The C=O stretching frequency is expected to be at a lower wavenumber than a typical ketone due to intramolecular hydrogen bonding with the adjacent N-H groups.

## Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet, a common method for analyzing solid samples.

### Sample Preparation:

- Gently grind approximately 1-2 mg of C.I. Disperse Blue 1 powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar.
- Thoroughly mix and grind the two powders together until a fine, homogeneous mixture is obtained. Note: KBr is hygroscopic; minimize exposure to air.

#### Pellet Formation:

Transfer a small amount of the mixture into a pellet-forming die.



- Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Background Spectrum:
  - Ensure the sample chamber of the FT-IR spectrometer is empty.
  - Run a background scan to obtain a spectrum of the ambient environment (air, CO<sub>2</sub>), which will be automatically subtracted from the sample spectrum.
- Sample Measurement:
  - Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
  - Acquire the FT-IR spectrum. The typical scanning range is 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- Data Analysis:
  - Process the resulting spectrum to identify the wavenumbers of the principal absorption peaks.
  - Correlate these peaks with known vibrational frequencies of functional groups to confirm the chemical structure of the sample.

## **Visualization of Experimental Workflow**

The following diagram illustrates the logical flow of the spectroscopic analysis of a solid dye sample, from preparation to data interpretation.



Solid Dye Sample
(C.I. Disperse Blue 1)

Analysis Path 1 Analysis Path 2

UV-Vis Spectroscopy

Sample Dissolution
(e.g., Ethanol)

Measure Absorbance vs. Wavelength

Identify \( \lambda \text{max} \)

Identify Functional Group Peaks

Structural Confirmation
& Characterization

Spectroscopic Analysis Workflow for C.I. Disperse Blue 1

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Caption: Workflow for UV-Vis and FT-IR analysis of C.I. Disperse Blue 1.

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